REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[C:3]([C:5]1[CH:6]=[N:7][N:8]([CH3:10])[CH:9]=1)=[O:4].[CH3:12]N1C=C(C(O)=O)C=N1.N1CCC1>>[N:2]1([C:3]([C:5]2[CH:6]=[N:7][N:8]([CH3:10])[CH:9]=2)=[O:4])[CH2:11][CH2:12][CH2:1]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C=1C=NN(C1)C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N1(CCC1)C(=O)C=1C=NN(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |